5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole
Description
5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and a difluoromethoxyphenyl group attached to the tetrazole ring
Properties
IUPAC Name |
5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N4O/c10-5-8-13-14-15-16(8)6-1-3-7(4-2-6)17-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYACUYBUOFDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the chloromethyl group: This step involves the chloromethylation of the tetrazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.
Attachment of the difluoromethoxyphenyl group: This can be accomplished by reacting the chloromethylated tetrazole with a difluoromethoxyphenyl derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation reactions: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction reactions: The tetrazole ring can be reduced to form corresponding reduced products.
Common reagents and conditions used in these reactions include nucleophiles such as sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-(Chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole has been investigated for its potential as an active pharmaceutical ingredient (API). Its tetrazole ring is known for biological activity, particularly in the development of antihypertensive agents and as a scaffold for drug design. The difluoromethoxy group enhances lipophilicity and may improve the pharmacokinetic profile of compounds derived from this structure.
Case Study : Research indicates that tetrazole derivatives can exhibit significant activity against various diseases such as hypertension and cancer. For instance, modifications to the tetrazole core have led to the discovery of compounds with improved selectivity and potency against specific targets in cancer therapy.
Agrochemical Development
The compound's chloromethyl group can serve as a reactive site for further functionalization, allowing it to be integrated into herbicides or pesticides. Its application in agrochemicals is promising due to its potential to disrupt specific biochemical pathways in pests or weeds.
Case Study : A study demonstrated that tetrazole derivatives could act as effective herbicides by inhibiting key enzymes involved in plant growth. The introduction of the difluoromethoxy group may enhance the efficacy and selectivity of these agrochemicals.
Materials Science
This compound can also be explored for use in materials science. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or catalytic properties.
Case Study : Research on tetrazole-based metal-organic frameworks (MOFs) has shown that they can be used for gas storage and separation applications. The incorporation of difluoromethoxy groups may enhance the thermal stability and porosity of these frameworks.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antihypertensive agents, anticancer drugs | Improved selectivity and potency |
| Agrochemicals | Herbicides and pesticides | Targeted action against pests/weeds |
| Materials Science | Metal-organic frameworks | Enhanced stability and porosity |
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
4-(chloromethyl)-5-(difluoromethyl)-3-(trifluoromethyl)-2-pyridinesulfonyl chloride: This compound also contains a chloromethyl group and a difluoromethyl group, but it has a different heterocyclic ring structure.
Methyl [5-(chloromethyl)-3-(difluoromethoxy)-2-(difluoromethyl)phenyl]acetate: This compound contains similar functional groups but has a different overall structure.
Biological Activity
5-(Chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole is a synthetic compound belonging to the tetrazole class, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of Tetrazoles
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They have garnered significant attention due to their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. The structural diversity of tetrazoles allows for modifications that can enhance their biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]tetrazole |
| Molecular Formula | C9H7ClF2N4O |
| CAS Number | 1094370-85-0 |
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated antibacterial activity against a range of pathogens:
- In vitro Studies : Compounds were evaluated using the disc diffusion method, revealing zones of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for several synthesized tetrazoles were determined, with some compounds showing comparable or superior activity to standard antibiotics like ciprofloxacin .
Anticancer Properties
The anticancer potential of tetrazole derivatives has been extensively studied. This compound has been investigated for its cytotoxic effects on various cancer cell lines:
- Cytotoxicity Assays : The compound exhibited cytotoxic effects in vitro against cancer cells, with IC50 values indicating its potency .
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis through the activation of specific signaling pathways involved in cell death .
The exact mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could also modulate receptor activity that impacts cell signaling pathways related to growth and survival.
Study 1: Antimicrobial Efficacy
A series of tetrazole derivatives were synthesized and screened for antimicrobial activity. Among these, this compound showed promising results against Gram-positive and Gram-negative bacteria. The study reported:
- Effective Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Comparison with Standards : The compound's activity was compared to standard antibiotics with favorable outcomes .
Study 2: Anticancer Activity
Research conducted on the cytotoxic effects of various tetrazoles revealed that this compound had significant effects on cancer cell lines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
